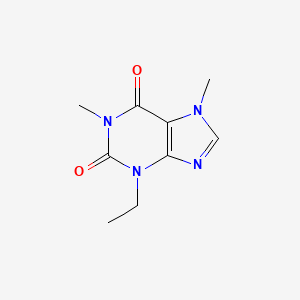

3-Ethyl-1,7-dimethyl-purine-2,6-dione

Description

Historical Trajectories in Purine (B94841) Alkaloid Research and Their Foundational Contributions

The study of purine alkaloids is rooted in the isolation and characterization of naturally occurring methylxanthines in the 19th century. nih.gov These compounds, primarily caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), are secondary metabolites found in a variety of plant species, including tea, coffee, and cocoa. maxapress.com Early research focused on these alkaloids due to their pronounced physiological effects, which led to their widespread consumption in beverages. maxapress.comroyalsocietypublishing.org

The foundational contributions from this era were largely centered on elucidating the chemical structures of these natural products and understanding their metabolic pathways. royalsocietypublishing.orgresearchgate.net This early work established that purine alkaloids are nitrogenous methylated derivatives originating from purine nucleotide degradation. royalsocietypublishing.orgnih.gov The biosynthesis initiates from primary metabolic pathways involving precursors like adenine (B156593), guanine, and inosine. royalsocietypublishing.org This fundamental knowledge not only illuminated the biochemical roles of these compounds in plants but also laid the critical groundwork for the subsequent synthetic modification and exploration of the purine scaffold in medicinal chemistry. researchgate.netnih.gov

The Chemical Significance of the Purine-2,6-dione (B11924001) Core Structure in Contemporary Medicinal Chemistry Research

The purine-2,6-dione structure, commonly known as the xanthine (B1682287) scaffold, is a privileged heterocyclic system in medicinal chemistry and drug discovery. nih.govresearchgate.net Its significance stems from its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets. The versatility of the xanthine core, which features multiple sites for chemical modification (notably the N1, N3, N7, and C8 positions), has enabled the development of vast libraries of synthetic derivatives. nih.gov

Researchers have leveraged this scaffold to create compounds with diverse pharmacological activities. biointerfaceresearch.comekb.eg The xanthine framework is a key component in molecules investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. nih.govekb.egrsc.orgrsc.org Its ability to serve as a foundational structure for generating potent and selective compounds makes the purine-2,6-dione core a subject of continuous and intensive research in the pursuit of novel therapeutic agents. nih.govnih.gov

Overview of Advanced Research Paradigms for 3-Ethyl-1,7-dimethyl-purine-2,6-dione and Related Derivatives

While specific research on this compound is not extensively detailed in publicly accessible literature, the advanced research paradigms applied to this class of compounds can be understood by examining studies on closely related xanthine derivatives. The primary research focus involves the synthesis of novel analogues and the subsequent evaluation of their biological activities.

Synthetic Strategies: Modern synthetic research on xanthine derivatives employs a range of methodologies to create structural diversity. A foundational and historically significant approach is the Traube synthesis, which constructs the purine ring system from pyrimidine (B1678525) precursors, typically involving the cyclization of a diaminouracil derivative. biointerfaceresearch.comnih.gov

More contemporary paradigms focus on the derivatization of the core xanthine scaffold. This often involves:

N-Alkylation: Introducing various alkyl or aryl groups at the nitrogen positions (N1, N3, N7) of the purine ring to modulate solubility, cell permeability, and receptor affinity. The synthesis of this compound itself is a result of such a modification, likely starting from 1,7-dimethylxanthine (paraxanthine). rsc.org

C8-Functionalization: Modifying the C8 position is a common strategy to explore structure-activity relationships. This can involve introducing aryl, heteroaryl, or other functional groups via cross-coupling reactions or by building upon an 8-substituted precursor. rsc.org

Hybrid Molecule Synthesis: A prominent research paradigm involves creating hybrid molecules by linking the purine-2,6-dione scaffold to other pharmacologically active moieties. This approach aims to develop agents with multi-target activity or improved therapeutic profiles. rsc.orgnih.gov

Biological Evaluation: Following synthesis, novel derivatives undergo rigorous biological screening. Research on various 3,7-dihydro-1H-purine-2,6-dione derivatives includes evaluations for a wide spectrum of potential therapeutic effects, demonstrating the broad applicability of this chemical class. zsmu.edu.ua The table below summarizes some of the research areas for derivatives of the purine-2,6-dione scaffold.

| Research Area | Investigated Activity |

| Oncology | Evaluation of purine hybrids as anticancer agents targeting various cancer cell lines (e.g., A549, MCF7, HepG2). rsc.orgnih.govnih.gov |

| Infectious Diseases | Screening for antimicrobial and antiviral properties. ekb.eg |

| Inflammatory Conditions | Investigation of anti-inflammatory effects. nih.govekb.eg |

| Neurodegenerative Diseases | Study of neuroprotective effects and potential application in conditions like Alzheimer's disease. biointerfaceresearch.com |

| Metabolic Disorders | Exploration of antidiabetic and antioxidant activities. ekb.eg |

These research paradigms, combining advanced synthetic chemistry with comprehensive biological evaluation, drive the exploration of the therapeutic potential of the purine-2,6-dione scaffold and its derivatives, including this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

7464-74-6 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

3-ethyl-1,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3 |

InChI Key |

KHZSLIYYSMHPLX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 3 Ethyl 1,7 Dimethyl Purine 2,6 Dione

Established Synthetic Routes to 3-Ethyl-1,7-dimethyl-purine-2,6-dione

The synthesis of this compound, an N-alkylated xanthine (B1682287) derivative, can be approached through several established methods common in purine (B94841) chemistry. These routes primarily involve the construction of the purine scaffold or the direct alkylation of a pre-existing xanthine core.

Adaptations of the Traube Purine Synthesis for Alkylated Purine-2,6-diones

The Traube purine synthesis, a foundational method for constructing the purine ring system, offers a versatile approach to preparing a wide array of purine derivatives. thieme-connect.de This methodology involves the condensation of a pyrimidine (B1678525) derivative with a source of the C8 carbon of the purine ring.

In a hypothetical adaptation for the synthesis of this compound, the process would commence with an appropriately substituted diaminopyrimidine. The key starting material would be 5,6-diamino-3-ethyl-1-methyluracil. This precursor undergoes cyclization with a suitable one-carbon synthon, such as formic acid or dithioformic acid, to form the imidazole (B134444) ring fused to the pyrimidine core. Subsequent methylation at the N7 position would yield the final product. The general scheme is as follows:

Condensation: 5,6-diamino-3-ethyl-1-methyluracil is reacted with formic acid.

Cyclization: The resulting formylamino intermediate undergoes intramolecular cyclization to close the imidazole ring.

Methylation: The intermediate xanthine is then methylated at the N7 position to yield this compound.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 5,6-diamino-3-ethyl-1-methyluracil | Formic Acid, Heat | N-(5-amino-3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide |

| 2 | Intermediate from Step 1 | Base or Heat | 3-Ethyl-1-methylxanthine |

| 3 | 3-Ethyl-1-methylxanthine | Methylating agent (e.g., Dimethyl sulfate) | This compound |

One-Pot Synthesis Approaches for Purine-2,6-dione (B11924001) Scaffolds

A plausible one-pot strategy could involve the reaction of a 1,3-disubstituted urea (B33335) (e.g., N-ethyl-N'-methylurea), an active methylene (B1212753) compound (e.g., cyanoacetic acid), and a source for the remaining atoms of the imidazole ring. Such an approach would build the purine-2,6-dione scaffold in a sequential manner within a single reaction vessel, offering a more streamlined synthetic route compared to traditional multi-step methods.

Synthetic Pathways from Pyrimidine and Imidazole Precursors

The construction of the purine ring can be achieved by forming the pyrimidine ring onto an existing imidazole precursor or vice versa.

From Pyrimidine Precursors: This is the basis of the Traube synthesis discussed in section 2.1.1. The key is the synthesis of the correctly substituted 5,6-diaminopyrimidine. rsc.org

From Imidazole Precursors: An alternative strategy involves starting with a substituted imidazole and constructing the pyrimidine ring. For the synthesis of this compound, this would likely begin with a 4,5-disubstituted imidazole derivative. For instance, a 4-amino-5-carboxamidoimidazole could be cyclized with a reagent that provides the C2 and N3 components of the pyrimidine ring, with the ethyl group pre-installed on the appropriate nitrogen. This method is generally less common for xanthine derivatives than the Traube synthesis but remains a viable synthetic strategy. mdpi.comresearchgate.net

Exploration of Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound is critically dependent on the availability and chemistry of its precursors.

A primary precursor for the most direct synthetic route is 1,7-dimethylxanthine , also known as paraxanthine. researchgate.net This compound is a major metabolite of caffeine (B1668208). wikipedia.org The synthesis of the target molecule would then proceed via ethylation at the N3 position.

Another key precursor, particularly for the Traube synthesis, is N-ethyl-N'-methylurea . This compound would be a building block for constructing the pyrimidine ring with the required N1-methyl and N3-ethyl substituents.

The synthesis of the intermediate 5,6-diamino-3-ethyl-1-methyluracil would involve several steps, likely starting from a simpler uracil (B121893) derivative. Nitrosation at the 5-position followed by reduction would yield the desired diamino intermediate.

Advanced Derivatization Strategies for Structural Modification of this compound

Further structural modifications of this compound can be achieved through various derivatization strategies, primarily targeting the available nitrogen atoms, although substitution at the C8 position is also possible.

N-Alkylation and N-Acylation Studies on the Purine Nucleus

The purine nucleus of this compound has limited sites for further N-alkylation as the N1, N3, and N7 positions are already substituted. However, quaternization at the N9 position is a possibility.

N-Alkylation:

The alkylation of xanthine derivatives is a well-established method for creating a diverse range of compounds. researchgate.net In the context of this compound, further alkylation could lead to the formation of a quaternary ammonium (B1175870) salt at the N9 position. This reaction would typically be carried out using a strong alkylating agent, such as an alkyl halide or sulfate, under appropriate conditions. nih.govmdpi.com

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | 3-Ethyl-1,7,9-trimethyl-purine-2,6-dionium iodide |

| This compound | Benzyl Bromide | 9-Benzyl-3-ethyl-1,7-dimethyl-purine-2,6-dionium bromide |

N-Acylation:

N-acylation of the purine-2,6-dione nucleus is less common than N-alkylation, particularly when the nitrogen atoms are already part of the aromatic imidazole ring. Acylation would be more feasible on an exocyclic amino group, which is not present in this compound. Direct acylation on the purine ring nitrogens is generally challenging due to the electronic nature of the heterocyclic system.

Regioselective Functionalization at the C-8 Position of the Purine Ring System

The C-8 position of the purine ring in xanthine derivatives like this compound is susceptible to regioselective functionalization. One of the primary strategies to achieve this is through the reaction of 5,6-diaminouracil (B14702) precursors. For instance, the synthesis of various 8-substituted xanthines often commences with the condensation of a 1,3-dialkyl-5,6-diaminouracil with a carboxylic acid, followed by cyclization. This classical approach allows for the introduction of a wide array of substituents at the C-8 position.

More contemporary methods involve the direct C-H functionalization of the purine core. While specific studies on this compound are limited, research on analogous structures like caffeine (1,3,7-trimethylxanthine) has demonstrated the feasibility of such approaches. These reactions often employ transition metal catalysts to activate the C-8 C-H bond, enabling the coupling of various organic moieties.

Halogenation Reactions and Subsequent Coupling Methodologies

Halogenation at the C-8 position serves as a crucial step for further derivatization of the purine-2,6-dione scaffold. The introduction of a halogen, typically bromine or chlorine, transforms the C-8 position into a versatile handle for a variety of coupling reactions. The 8-halo-xanthine derivatives are valuable intermediates for the synthesis of a diverse library of compounds.

Subsequent to halogenation, these intermediates can undergo various cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are employed to form carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. For example, the Suzuki-Miyaura cross-coupling reaction of 8-chlorocaffeine (B118225) with arylboronic acids has been successfully used to synthesize 8-aryl-caffeine derivatives. Similarly, palladium-catalyzed reactions of 8-bromoxanthines with organostannanes (Stille coupling) or terminal alkynes (Sonogashira coupling) provide access to a broad range of C-8 substituted analogs. These methodologies are, in principle, applicable to 8-halo-3-Ethyl-1,7-dimethyl-purine-2,6-dione.

Introduction of Diverse Functional Groups (e.g., aminoalkyl, arylalkyl, thiolation, selenylation)

The functionalized C-8 position of this compound can be further elaborated to introduce a variety of functional groups, thereby fine-tuning its physicochemical and biological properties.

Aminoalkyl and Arylalkyl Groups: The introduction of aminoalkyl and arylalkyl substituents at the C-8 position is a common strategy in the development of new bioactive molecules. A general route to these derivatives involves the nucleophilic substitution of an 8-haloxanthine with an appropriate aminoalkyl or arylalkyl amine. For instance, the reaction of 8-bromo-1,3-dimethylxanthine with various amines can yield a series of 8-aminoxanthine (B1206093) derivatives.

Thiolation: Thiolation at the C-8 position can be achieved through several synthetic routes. One common method involves the reaction of an 8-haloxanthine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a thiol in the presence of a base. This leads to the formation of 8-thioxanthines or 8-(organothio)xanthines, respectively. For example, the treatment of 8-bromocaffeine with thiourea (B124793) followed by hydrolysis can yield 8-mercaptocaffeine. These 8-thio derivatives can be further alkylated to produce a variety of 8-(alkylthio)xanthines.

Selenylation: The introduction of selenium functionalities at the C-8 position of the purine ring is less commonly reported compared to thiolation. However, general methods for the synthesis of organoselenium compounds could be adapted for this purpose. For instance, the reaction of an 8-haloxanthine with a selenium nucleophile, such as sodium hydroselenide or an organoselenolate, could potentially yield the corresponding 8-seleno or 8-(organoseleno)xanthine derivatives. Further research is needed to explore the specific conditions required for the efficient selenylation of the this compound scaffold.

Stereochemical Considerations in the Synthesis and Derivatization of this compound

A thorough review of the existing scientific literature indicates a notable absence of studies specifically addressing the stereochemical aspects of the synthesis and derivatization of this compound. The core structure of this compound is achiral, and to date, research has not focused on the introduction of chirality or the investigation of stereoselective reactions involving this particular molecule. Consequently, there is no available data on the use of chiral auxiliaries, diastereoselective reactions, or the chiral resolution of derivatives of this compound. This represents a significant gap in the chemical literature and an area for potential future investigation.

Structure Activity Relationship Sar and Structural Biology Investigations of 3 Ethyl 1,7 Dimethyl Purine 2,6 Dione and Its Analogs

Elucidation of Key Structural Determinants for Biological Interactions

The biological activity of xanthine (B1682287) derivatives like 3-Ethyl-1,7-dimethyl-purine-2,6-dione is largely dictated by the nature and position of substituents on the purine-2,6-dione (B11924001) core. The key structural determinants for the biological interactions of this compound are the alkyl groups at the N1, N3, and N7 positions.

The purine-2,6-dione scaffold itself is a crucial element, providing the fundamental framework for interaction with various receptors and enzymes. The methyl groups at the N1 and N7 positions, and particularly the ethyl group at the N3 position, are pivotal in defining the compound's affinity and selectivity for its biological targets. For instance, in the context of adenosine (B11128) receptors, which are common targets for xanthines, the size and lipophilicity of the N-alkyl substituents play a significant role in modulating receptor affinity.

Research on various N-alkylated xanthines has demonstrated that increasing the size of the alkyl group can influence potency and selectivity. The ethyl group at the N3 position of this compound, being larger and more lipophilic than a methyl group, is expected to confer distinct properties compared to its trimethylated counterpart, caffeine (B1668208). Studies on related compounds suggest that such modifications can enhance affinity for certain receptor subtypes.

Positional Effects of Substituents on Biological Modulatory Activities

The specific placement of the ethyl and methyl groups on the purine-2,6-dione ring of this compound has a profound impact on its biological activities. SAR studies on a wide range of xanthine derivatives have established general principles regarding the influence of substituents at each position.

N1-Position: Substitution at the N1 position is often critical for high affinity at adenosine receptors. The methyl group at this position in this compound contributes to its potential as an adenosine receptor antagonist.

N3-Position: The N3 position is a key site for modulating bronchodilator activity, often linked to the inhibition of phosphodiesterase (PDE) enzymes. The presence of an ethyl group, as opposed to a methyl group, can increase the compound's hydrophobicity, potentially leading to enhanced cell membrane permeability and increased potency as a PDE inhibitor. Studies on N3-alkyl-xanthine derivatives have shown a positive correlation between the length of the alkyl chain and bronchodilator effects.

N7-Position: The substituent at the N7 position can influence both adenosine receptor affinity and pharmacokinetic properties. While a methyl group at N7 is common among biologically active xanthines, alterations at this position can fine-tune the compound's activity profile.

C8-Position: Although unsubstituted in this compound, the C8 position is a frequent site of modification in the design of potent and selective adenosine receptor antagonists. The absence of a bulky substituent at this position suggests that its primary interactions may differ from those of highly selective, C8-substituted xanthine analogs.

These positional effects are summarized in the following table, which illustrates the general impact of substitutions on the biological activities of the purine-2,6-dione core.

| Position of Substitution | General Effect on Biological Activity |

| N1 | Crucial for high affinity towards adenosine receptors. |

| N3 | Modulates bronchodilator activity, often linked to PDE inhibition. |

| N7 | Influences adenosine receptor antagonism and pharmacokinetic profile. |

| C8 | A key position for introducing bulky substituents to enhance adenosine receptor affinity and selectivity. |

Comparative SAR Analysis with Clinically and Pharmacologically Relevant Purine-2,6-dione Derivatives

A comparative analysis of this compound with clinically significant xanthines such as caffeine, theophylline (B1681296), and theobromine (B1682246) highlights the subtle yet significant impact of N-alkylation patterns on biological activity.

Caffeine (1,3,7-Trimethylxanthine): As a non-selective adenosine receptor antagonist, caffeine's three methyl groups provide a baseline for comparison. The replacement of the N3-methyl group with an ethyl group in this compound is the key structural difference. This modification is anticipated to alter its receptor binding profile, potentially increasing its affinity for certain adenosine receptor subtypes and enhancing its lipophilicity.

Theophylline (1,3-Dimethylxanthine): Lacking a substituent at the N7 position, theophylline exhibits different pharmacological properties compared to caffeine, notably a more pronounced bronchodilator effect. The presence of the N7-methyl group in this compound suggests a pharmacological profile that is distinct from theophylline, likely with a modified adenosine receptor interaction.

Theobromine (3,7-Dimethylxanthine): The absence of a substituent at the N1 position in theobromine significantly reduces its adenosine receptor antagonist potency compared to caffeine and theophylline. The N1-methyl group in this compound is therefore a critical determinant of its potential activity at these receptors.

The following table provides a structural comparison of these compounds.

| Compound | N1-Substituent | N3-Substituent | N7-Substituent |

| This compound | Methyl | Ethyl | Methyl |

| Caffeine | Methyl | Methyl | Methyl |

| Theophylline | Methyl | Methyl | Hydrogen |

| Theobromine | Hydrogen | Methyl | Methyl |

Based on the established SAR principles for xanthines, the ethyl group at the N3 position of this compound suggests a potentially greater potency in activities modulated by this position, such as phosphodiesterase inhibition, when compared to its methyl-substituted counterpart, caffeine.

Computational Chemistry Approaches in SAR Studies of this compound

Computational chemistry offers powerful tools to investigate the SAR of this compound at a molecular level, providing insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be employed to model its interaction with the binding sites of adenosine receptors (A1, A2A, A2B, and A3) and phosphodiesterases.

These simulations can reveal key binding interactions, such as:

Hydrogen bonding: The carbonyl groups and nitrogen atoms of the purine-2,6-dione ring can act as hydrogen bond acceptors and donors.

Hydrophobic interactions: The ethyl and methyl substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

By comparing the docking scores and predicted binding modes of this compound with those of known ligands like caffeine and theophylline, researchers can hypothesize about its relative affinity and selectivity. The larger ethyl group at the N3 position may lead to different steric and hydrophobic interactions compared to the methyl group in caffeine, potentially influencing its binding orientation and affinity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For a series of N-alkylated purine-2,6-dione derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors.

Relevant descriptors for this compound and its analogs would include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP).

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the N3-ethyl group is of particular interest.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the binding stability of ligands within their biological targets. For purine-2,6-dione derivatives, including analogs of this compound, MD simulations provide critical insights into the dynamic interactions that govern the ligand-protein complex over time. These simulations can predict the stability of the complex, map key binding interactions, and calculate binding free energies, which are crucial for understanding the structure-activity relationship and for the rational design of more potent compounds.

In studies of related purine-2,6-dione derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of ligand-protein complexes. For instance, a study on a 1H-purine-2,6-dione derivative as a potential inhibitor for the SARS-CoV-2 main protease (Mpro) utilized 100-nanosecond MD simulations to evaluate binding stability. nih.gov The stability of the complex was analyzed by calculating the root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand. The complex of the purine-2,6-dione derivative with the protease demonstrated stability after the initial 10 nanoseconds of the simulation, with average RMSD values of 2.8 Å and 3.1 Å in two separate simulation runs. nih.gov

A key aspect of binding stability is the persistence of hydrogen bonds between the ligand and the protein. In the aforementioned study, the purine-2,6-dione derivative maintained two hydrogen bonds with the protease throughout the entire 100 ns simulation and four hydrogen bonds for the majority of the simulation time. nih.gov These stable hydrogen bonds, with an average donor-acceptor distance of 2.75 Å, are indicative of a stable binding mode. nih.gov

Furthermore, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations are often employed post-MD simulations to estimate the binding free energy of the ligand-protein complex. For the 1H-purine-2,6-dione derivative targeting the SARS-CoV-2 Mpro, the MM-PBSA calculations yielded average binding free energies of -126.77 kJ/mol and -120.77 kJ/mol in two different MD runs, suggesting favorable binding. nih.gov

Similarly, computational studies on a theobromine analog, N-(p-tolyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (T-1-PMPA), targeting the Epidermal Growth Factor Receptor (EGFR), utilized MD simulations to confirm its binding stability. nih.govresearchgate.net The purine (B94841) moiety of this analog was observed to form two crucial hydrogen bonds within the adenine (B156593) pocket of the EGFR's catalytic site. nih.gov These simulations, which were run for 200 nanoseconds, along with MM-GBSA calculations, helped to verify the binding and inhibitory properties of the compound. researchgate.net The stability of such analogs at the active site is often enhanced by hydrophobic interactions involving the methyl groups at the 3- and 7-positions of the purine ring. mdpi.com

The data derived from these simulations are critical for understanding the structural basis of activity and for the rational design of novel purine-2,6-dione derivatives with improved binding affinities and therapeutic potential.

Interactive Data Table: Molecular Dynamics Simulation Parameters for Purine-2,6-dione Analogs

| Compound Class | Target Protein | Simulation Length (ns) | Average RMSD (Å) | Key Interactions | Binding Free Energy (kJ/mol) |

| 1H-purine-2,6-dione derivative | SARS-CoV-2 Mpro | 100 | 2.8 - 3.1 | Hydrogen Bonds | -126.77 to -120.77 |

| Theobromine analog (T-1-PMPA) | EGFR | 200 | Not Reported | Hydrogen Bonds, Hydrophobic Interactions | Not Reported |

Molecular Mechanisms of Action and Preclinical Pharmacological Investigations of 3 Ethyl 1,7 Dimethyl Purine 2,6 Dione

Receptor Binding and Modulation Studies (e.g., Adenosine (B11128) Receptors, Serotonin (B10506) Receptors)

The xanthine (B1682287) core is a well-established antagonist of adenosine receptors. nih.gov Naturally occurring xanthines like caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine) exert their stimulant effects primarily through this mechanism. nih.gov While direct experimental data on 3-Ethyl-1,7-dimethyl-purine-2,6-dione is limited, the extensive body of research on related xanthine derivatives provides a strong basis for predicting its likely receptor binding profile.

Structure-activity relationship (SAR) studies on xanthine derivatives have demonstrated that substitutions at the N1, N3, and N7 positions significantly influence their affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). drugbank.comnih.gov For instance, elongation of the 1,3-dimethyl groups to propyl or larger alkyl groups has been shown to enhance affinity at the rat A1 adenosine receptor. nih.gov

Paraxanthine (1,7-dimethylxanthine), which shares the same methyl substitutions at the 1 and 7 positions as the title compound, is a known adenosine A1 and A2 receptor antagonist with Ki values of 35 µM and 22 µM, respectively. caymanchem.com The introduction of an ethyl group at the 3-position in this compound would be expected to modulate this affinity and selectivity profile. Generally, N3 substitution plays an important role in the bronchodilator properties of xanthines. nih.gov

Table 1: Representative Adenosine Receptor Affinities of Related Xanthine Derivatives

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |

|---|---|---|---|

| Theophylline | 13,000 | 25,000 | >100,000 |

| 1,3-Dipropyl-8-phenylxanthine | 1.1 | 25 | 1,400 |

This table presents data for structurally related compounds to provide context for the potential activity of this compound. Direct binding data for the title compound is not currently available in the public domain.

There is currently no available research in the provided search results to suggest any significant interaction of this compound with serotonin receptors.

The vast majority of xanthine derivatives act as competitive antagonists at adenosine receptors. nih.govnih.gov This antagonism reverses the effects of endogenous adenosine, which include sedation, vasodilation, and bronchoconstriction. It is highly probable that this compound also functions as an adenosine receptor antagonist. Functional assays, such as measuring changes in cyclic AMP (cAMP) levels in response to an adenosine receptor agonist in the presence and absence of the compound, would be required to confirm this and to determine its potency.

Enzyme Inhibition and Modulation Mechanisms

In addition to receptor binding, xanthine derivatives are known to interact with several key enzymes, including phosphodiesterases, xanthine oxidase, and dipeptidyl peptidase 4.

Certain xanthine derivatives, such as isobutylmethylxanthine (IBMX), are non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.gov PDE inhibition leads to an increase in intracellular levels of second messengers like cAMP and cGMP, which can have a wide range of physiological effects. The PDE4 enzyme family is a particularly important therapeutic target for inflammatory diseases. nih.govnih.gov

While direct kinetic data for this compound is not available, its structural similarity to other PDE-inhibiting xanthines suggests it may possess some level of activity. The nature and extent of substitutions on the xanthine ring are critical for both potency and isoform selectivity. Further enzymatic assays would be necessary to determine the IC50 values of this compound against various PDE isoforms.

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Inhibition of this enzyme is a key therapeutic strategy for the management of hyperuricemia and gout. nih.gov Several heterocyclic compounds, including some purine derivatives, have been investigated as xanthine oxidase inhibitors. nih.gov

While some flavonoids have shown competitive inhibition of xanthine oxidase nih.gov, there is no direct evidence from the provided search results to indicate that this compound is a significant inhibitor of this enzyme. In fact, some xanthines can be substrates for xanthine oxidase. chemicalbook.com

Dipeptidyl peptidase 4 (DPP-4) is a therapeutic target for type 2 diabetes. Several studies have explored xanthine derivatives as DPP-4 inhibitors. nih.govnih.gov For example, a series of xanthine derivatives with substitutions at the N-1 and 8-positions have demonstrated good DPP-4 inhibitory activity. nih.gov Another study identified xanthine derivatives as potent dual ligands for DPP-4 and GPR119. nih.gov

The potential for this compound to act as a DPP-4 inhibitor is plausible given the activity of other compounds with the same core structure. However, without direct experimental data, its inhibitory potency and selectivity remain speculative.

Kinase (e.g., EGFR, BRAF, CDK) Inhibition Mechanisms

The purine-2,6-dione (B11924001) scaffold, also known as xanthine, has been identified as a promising framework for the development of kinase inhibitors. Several studies on derivatives of the parent molecule, theobromine (B1682246) (3,7-dimethyl-purine-2,6-dione), have demonstrated inhibitory activity against various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.

Derivatives of theobromine have been designed and synthesized to target key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For instance, a semisynthetic theobromine derivative, T-1-PMPA, was shown to effectively inhibit both wild-type EGFR (EGFRWT) and a mutant form (EGFR790m) with IC50 values of 86 nM and 561 nM, respectively. acs.org Another derivative, T-1-AFPB, demonstrated potent VEGFR-2 inhibition with an IC50 value of 69 nM. nih.gov The proposed mechanism for these purine-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The purine ring system mimics the adenine (B156593) moiety of ATP, forming crucial hydrogen bonds and hydrophobic interactions within the active site, thereby blocking the downstream phosphorylation cascade. acs.org

Furthermore, research into purine-based compounds has revealed potential for dual inhibition. A study on purine-2,6-dione derivatives showed promising dual inhibitory activity against both EGFR and the BRAFV600E mutant, a common driver in melanoma. mdpi.com This highlights the versatility of the purine scaffold in targeting multiple nodes within oncogenic signaling pathways. While this compound itself has not been explicitly profiled, its core structure suggests a potential for similar kinase-inhibitory activities.

Table 1: Kinase Inhibitory Activity of Theobromine Derivatives

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| T-1-PMPA | EGFRWT | 86 | acs.org |

| T-1-PMPA | EGFR790m | 561 | acs.org |

| T-1-AFPB | VEGFR-2 | 69 | nih.gov |

Ribonuclease (e.g., Caf1) Inhibition Mechanisms

Beyond kinases, the purine-2,6-dione structure has been successfully exploited to inhibit ribonucleases, specifically the human poly(A)-selective ribonuclease Caf1 (also known as CNOT7). nih.govworktribe.com Caf1 is a key deadenylase enzyme involved in the regulation of mRNA stability and translation. nih.gov A study focused on the discovery of Caf1 inhibitors identified several purine-2,6-dione derivatives with micromolar to submicromolar activity. researchgate.net

The proposed mechanism of inhibition centers on the ability of the purine-2,6-dione scaffold to interact with the two divalent magnesium ions (Mg2+) that are essential for catalysis in the active site of the ribonuclease. nih.govworktribe.com By coordinating these metal ions, the inhibitor effectively blocks substrate binding and prevents RNA cleavage.

While this compound was not tested in this study, a structurally similar analogue, 3-ethyl-1-hydroxy-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione, was evaluated. This compound displayed an IC50 value of 12.2 ± 3.5 μM against Caf1. The presence of the N3-ethyl group is tolerated, suggesting that substitution at this position is compatible with binding to the Caf1 active site. This finding provides the most direct evidence that the 3-ethyl-purine-2,6-dione scaffold is a viable candidate for ribonuclease inhibition.

Modulation of Intracellular Signaling Pathways

Xanthine derivatives are well-established inhibitors of cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govrxlist.com By inhibiting PDEs, these compounds lead to an accumulation of intracellular cAMP and/or cGMP, thereby enhancing signaling pathways mediated by these second messengers. rxlist.com

Theobromine, the parent compound of this compound, is known to function as a PDE inhibitor. nih.govselleckchem.com Specifically, it has been shown to inhibit PDE4D, leading to increased cAMP levels in adipose tissue. nih.govresearchgate.net This elevation in cAMP activates downstream effectors like cAMP-response element-binding protein (CREB), which plays a role in numerous brain processes, including learning and memory. nih.gov The non-selective nature of many xanthine-based inhibitors suggests they can increase both cAMP and cGMP, thereby activating a range of cyclic nucleotide-regulated protein kinases. nih.gov Given its structure, this compound is strongly predicted to act as a PDE inhibitor and modulate cyclic nucleotide metabolism.

The xanthine scaffold has also been implicated in the modulation of intracellular calcium (Ca2+) dynamics. Studies on various xanthine derivatives, including theophylline and caffeine, have demonstrated a direct inhibitory effect on both the release of Ca2+ from intracellular stores and the entry of Ca2+ from the extracellular space following stimulation. ersnet.orgnih.gov This effect appears to be independent of the cAMP pathway. nih.gov Conversely, other research has shown that some xanthines, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), can induce the release of calcium from intracellular stores in certain cell types, like sensory neurons. nih.gov This suggests that xanthine derivatives can have complex, cell-type-dependent effects on calcium signaling. These compounds may directly influence Ca2+ channels or mobilization mechanisms, thereby impacting the numerous physiological processes regulated by intracellular calcium.

In Vitro Cellular and Biochemical Assays for Mechanistic Elucidation

A variety of in vitro assays have been employed to understand the mechanisms of the purine-2,6-dione scaffold. For mechanistic elucidation of ribonuclease inhibition, a quantitative, fluorescence-based nuclease assay using purified Caf1/CNOT7 enzyme has been utilized to determine IC50 values of inhibitors. nih.gov

To assess kinase inhibition, biochemical assays with purified EGFR and VEGFR-2 proteins are used to measure the inhibitory potency of theobromine derivatives. nih.govacs.org Downstream cellular effects are often evaluated using cell viability assays on cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). nih.govacs.org Furthermore, flow cytometry is used to confirm apoptotic effects induced by these compounds. nih.gov

To investigate the impact on cyclic nucleotide pathways, in vitro studies have used immunoblot analysis to measure the phosphorylation of downstream targets like CREB and vasodilator-stimulated phosphoprotein (p-VASP), the latter serving as an index of cAMP increases. nih.gov The expression of target proteins and genes, such as PDE4D, has been quantified using immunofluorescence and quantitative real-time PCR in cultured adipocytes. researchgate.net

Table 2: Summary of In Vitro Assays for Purine-2,6-dione Derivatives

| Assay Type | Purpose | Target/Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluorescence Nuclease Assay | Quantify ribonuclease inhibition | Purified Caf1/CNOT7 | Determined IC50 values for purine-dione inhibitors | nih.gov |

| Kinase Inhibition Assay | Measure kinase inhibitory potency | Purified EGFR, VEGFR-2 | Determined IC50 values for theobromine derivatives | nih.gov, acs.org |

| Cell Viability Assay | Assess anti-proliferative effects | HepG2, MCF-7 cancer cells | Theobromine derivatives inhibit cancer cell growth | nih.gov, acs.org |

| Immunoblot Analysis | Measure protein expression/phosphorylation | Mouse brain tissue, adipocytes | Theobromine increases p-CREB and decreases PDE4D | nih.gov, researchgate.net |

| Quantitative RT-PCR | Quantify gene expression | Cultured adipocytes | Theobromine reduces PDE4D gene expression | researchgate.net |

In Vivo Preclinical Models for Mechanistic Exploration and Target Validation (Animal Studies)

While no in vivo studies have been reported for this compound specifically, preclinical animal models using its parent compound, theobromine, provide crucial insights into its potential systemic effects and target validation.

In one study, mice fed a diet supplemented with 0.05% theobromine for 30 days showed detectable levels of the compound in the brain. nih.gov This was associated with increased brain levels of phosphorylated CREB (p-CREB) and brain-derived neurotrophic factor (BDNF), confirming that orally administered theobromine can cross the blood-brain barrier and engage the cAMP/CREB/BDNF pathway. These molecular changes correlated with improved performance in a motor learning task. nih.gov

Another in vivo model used C57BL/6 mice fed a high-fat diet to investigate the anti-obesity effects of theobromine. nih.gov The results indicated that theobromine treatment alleviated diet-induced obesity by inhibiting PDE4D activity in both inguinal white adipose tissue (iWAT) and brown adipose tissue (BAT), leading to fat browning and enhanced energy expenditure. nih.gov These animal studies validate PDE4 as a key in vivo target for theobromine and demonstrate that modulation of the cAMP pathway by this purine-2,6-dione can lead to significant physiological outcomes.

Models for Neuropharmacological Research

Preclinical evaluation of xanthine derivatives, such as this compound, often involves assessing their potential as Central Nervous System (CNS) stimulants. This class of compounds, which includes well-known substances like caffeine and theophylline, is known to increase alertness, mood, and physical activity. asianjpr.com Animal models are foundational in characterizing these effects and are based on the principle that a drug's impact can be measured through observable changes in behavior. anilocus.comnih.gov

Standard behavioral paradigms are employed to quantify the effects of CNS stimulants on locomotor activity and exploration. anilocus.com These models provide objective, measurable endpoints to assess the pharmacological activity of a test compound. anilocus.com

Commonly Used Preclinical Models for CNS Stimulant Activity:

Actophotometer: This apparatus is used to measure spontaneous locomotor activity. csjmu.ac.in An animal is placed in a chamber equipped with infrared beams. csjmu.ac.in When the animal moves and breaks the beams, a count is registered, providing a quantitative measure of its activity. csjmu.ac.in An increase in the activity count after administration of a substance is indicative of a CNS stimulant effect. csjmu.ac.in

Open Field Test: This model provides simultaneous measurements of locomotion, exploration, and anxiety-related behaviors. asianjpr.com The apparatus consists of a large, enclosed arena, often marked with a grid. asianjpr.com Parameters such as the number of lines crossed (locomotor activity) and time spent in the center versus the periphery of the arena are recorded to assess the compound's effects. asianjpr.com

While these models are standard for evaluating psychostimulants, and other methylxanthines like theophylline and caffeine have been studied for their behavioral and cognitive effects, specific preclinical studies applying these neuropharmacological models to this compound are not detailed in the available literature. nih.govnih.govnih.gov

Models for Cardiovascular and Respiratory System Investigations

As a xanthine derivative, this compound (Etamiphylline) is structurally related to compounds like theophylline, which are investigated for their effects on the respiratory and cardiovascular systems. ncats.ionigamfinechem.co.innih.gov Preclinical research in this area utilizes a variety of in vivo and in vitro models to assess bronchodilator and cardiac stimulant properties. ncats.iofrontiersin.org

Animal models of asthma are essential for evaluating the efficacy of potential anti-asthmatic agents. nih.govscireq.com These models aim to replicate key features of human asthma, including airway hyperresponsiveness, inflammation, and bronchoconstriction. nih.govscireq.comnih.gov A commonly used approach involves sensitizing animals, such as guinea pigs, rats, or mice, to an allergen like ovalbumin to induce an IgE-dependent response that mimics aspects of allergic asthma. nih.govaragenbio.com

Key Preclinical Models and Assessment Techniques:

Allergen-Induced Asthma Models: Rodent models, particularly those using guinea pigs and rats, are sensitized with allergens (e.g., ovalbumin) to induce airway inflammation and hyperresponsiveness, providing a platform to test the efficacy of bronchodilator agents. nih.govaragenbio.com

Histamine-Induced Bronchoconstriction: In this model, anesthetized guinea pigs are challenged with histamine, a potent bronchoconstrictor, to evaluate the protective effects of a test compound. frontiersin.org

In Vitro Spasmolytic Activity: Isolated tissues, such as the trachea from a guinea pig, are used to assess the direct relaxant effect of a compound on airway smooth muscle. frontiersin.org The tissue is mounted in an organ bath and contracted with an agent like histamine, after which the ability of the test compound to induce relaxation is measured. frontiersin.org

The evaluation of respiratory function in these models is conducted using specialized equipment that provides quantitative data on lung mechanics.

Table 1: Techniques for Respiratory Function Assessment in Animal Models

| Technique | Parameters Measured | Description |

|---|---|---|

| Whole Body Plethysmography (WBP) | Airway hyperresponsiveness, Respiratory rate | A non-invasive method that measures respiratory parameters in conscious, unrestrained animals by recording pressure changes within a sealed chamber during breathing. aragenbio.com |

| FlexiVent Lung Function Analysis | Resistance, Compliance, Elastance | An invasive technique used in anesthetized animals that provides detailed and highly reproducible measurements of lung mechanics by delivering computer-controlled oscillations of air to the lungs. aragenbio.com |

Immunological and Inflammatory Disease Models

The purine-2,6-dione scaffold is a core structure in compounds that have been investigated for anti-inflammatory properties. nih.govresearchgate.net Preclinical research employs various animal models of inflammation to screen new chemical entities for their potential to modulate inflammatory pathways. ijpras.comnih.govijpsr.com These models involve inducing an inflammatory response using a phlogistic agent (an inflammation-causing substance) and then measuring the extent to which a test compound can inhibit this response. ijpras.com

Studies on derivatives of 1,3-dimethyl-2,6-dioxopurine have demonstrated significant analgesic and anti-inflammatory activities in several established animal models. nih.govresearchgate.net For instance, certain derivatives have been shown to reduce TNF-α (Tumor Necrosis Factor-alpha) production in vivo, suggesting a mechanism of action related to the modulation of pro-inflammatory cytokines. nih.gov

Commonly Used Preclinical Models of Inflammation:

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation. nih.gov An injection of carrageenan into the paw of a rat induces edema (swelling), which can be quantified over time. The ability of a test compound to reduce this swelling indicates anti-inflammatory activity. researchgate.net

Zymosan-Induced Peritonitis: In this model, zymosan is injected into the peritoneal cavity of a mouse, leading to an influx of inflammatory cells, primarily neutrophils. researchgate.net The anti-inflammatory effect of a compound is assessed by its ability to reduce the number of leukocytes migrating into the peritoneal cavity. researchgate.net

Concanavalin A (ConA)-Induced Hepatitis: This is an animal model for T-cell-mediated autoimmune hepatitis. nih.gov The model is used to investigate compounds that may modulate immune responses, particularly those involving T-cells and the production of cytokines like IL-4 and TNFα. nih.gov

Another critical aspect of immunopharmacology is the assessment of a compound's potential to induce or inhibit cytokine release. frontiersin.orgnih.gov Cytokine release syndrome (CRS) is a systemic inflammatory response that can be triggered by some immunomodulatory agents. nih.govexplorationpub.com Preclinical models, including in vitro assays with human white blood cells and humanized mouse models, are used to predict the potential for a compound to cause a "cytokine storm". frontiersin.orgnih.gov While these models are crucial for safety assessment, specific studies evaluating the effect of this compound on cytokine release pathways were not identified in the literature search.

Metabolic and Other Systemic Biological Models

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. symbioticresearch.netbiotechfarm.co.il These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), utilize animal models to predict the pharmacokinetics and biotransformation of a compound in humans. biotechfarm.co.ilshewaya.com Investigations into the metabolism of this compound (Etamiphylline) have been conducted in several animal species, identifying key metabolic pathways.

A pharmacokinetic study in camels revealed that after intramuscular administration, Etamiphylline is extensively distributed in the body and is eliminated primarily via metabolism rather than renal clearance. shewaya.com The major metabolic pathway identified was N-deethylation, resulting in the formation of desethyletamiphylline as the main metabolite. shewaya.com Other metabolites, including theophylline (formed by ring N-dealkylation) and a demethylated product, were also detected in smaller quantities. shewaya.com

Similar metabolic pathways have been observed in other species. In horses, desethyletamiphylline was also found to be the main metabolite in urine and plasma samples. madbarn.com A study in greyhounds identified N-deethylation as well as N-oxidation as metabolic routes for Etamiphylline. ncats.io

Table 2: Identified Metabolites of this compound in Preclinical Animal Models

| Metabolite | Metabolic Pathway | Animal Model | Reference |

|---|---|---|---|

| Desethyletamiphylline | N-deethylation | Camel, Horse, Greyhound | ncats.ioshewaya.commadbarn.com |

| Theophylline | Ring N-dealkylation | Camel | shewaya.com |

| Demethylated Etamiphylline | Demethylation | Camel | shewaya.com |

| Etamiphylline-N-oxide | N-oxidation | Greyhound | ncats.io |

These preclinical metabolism studies are essential for identifying potentially active or toxic metabolites and understanding inter-species differences, which informs the translation of findings to human clinical trials. biotechfarm.co.ilshewaya.com

Metabolic Pathways and Biotransformation Research Excluding Clinical Human Pharmacokinetics

Enzymatic Biotransformation of 3-Ethyl-1,7-dimethyl-purine-2,6-dione (e.g., Cytochrome P450, Xanthine (B1682287) Oxidase)

No studies were identified that specifically investigated the enzymatic biotransformation of this compound. Research on other synthetic xanthine derivatives suggests that the presence of an ethyl group at the 3-position could lead to several potential metabolic pathways mediated by CYP enzymes. These could include:

De-ethylation: Removal of the ethyl group to form 1,7-dimethylxanthine (paraxanthine).

Hydroxylation of the ethyl group: Oxidation of the ethyl side chain to form a primary alcohol metabolite.

N-demethylation: Removal of the methyl groups at the 1- or 7-positions.

C8-oxidation: Hydroxylation at the C8 position of the purine (B94841) ring, followed by potential further oxidation to a uric acid derivative.

The involvement of xanthine oxidase would likely occur after initial modifications by CYP enzymes, such as the oxidation of any demethylated metabolites.

Identification and Characterization of Research Metabolites

There are no published data identifying or characterizing metabolites of this compound. A typical research workflow to identify metabolites would involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Hypothetical Metabolites of this compound

| Hypothetical Metabolite Name | Potential Metabolic Pathway |

| 1,7-dimethyl-purine-2,6-dione (Paraxanthine) | N3-de-ethylation |

| 3-Ethyl-1-methyl-purine-2,6-dione | N7-demethylation |

| 3-Ethyl-7-methyl-purine-2,6-dione | N1-demethylation |

| 3-(1-Hydroxyethyl)-1,7-dimethyl-purine-2,6-dione | Ethyl group hydroxylation |

| 3-Ethyl-1,7-dimethyl-8-oxo-purine-2,6-dione | C8-oxidation |

This table is for illustrative purposes only, based on known metabolic pathways of related compounds, as no specific metabolites have been reported for this compound.

In Vitro Metabolic Stability and Metabolite Profiling in Subcellular Fractions (e.g., Microsomes, Cytosol)

No studies on the in vitro metabolic stability of this compound in subcellular fractions like microsomes or cytosol were found. Such studies are crucial in early drug discovery to predict the metabolic clearance of a compound. The stability would be determined by incubating the compound with liver microsomes (containing phase I enzymes like CYPs) and cytosol (containing some phase II enzymes) and measuring the rate of its disappearance over time.

Table 2: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Human Cytosol | Data not available | Data not available |

| Rat Cytosol | Data not available | Data not available |

This table represents the type of data that would be generated from in vitro metabolic stability studies. No such data has been published for this compound.

Comparative Biotransformation Across Diverse Preclinical Biological Systems (e.g., animal species, cell lines)

Information comparing the biotransformation of this compound across different preclinical species (such as rats, mice, and dogs) or in various cell lines is not available. Comparative metabolism studies are essential to determine the most appropriate animal model for predicting human metabolism and toxicology. Significant species differences in the expression and activity of CYP enzymes can lead to different metabolite profiles.

Non-Enzymatic Degradation Pathways and Stability in Research Matrices

There is no available information on the non-enzymatic degradation pathways or the stability of this compound in common research matrices such as plasma, buffer solutions, or formulation vehicles. Such data is important for ensuring the integrity of samples during experimental procedures and for interpreting study results accurately.

Advanced Analytical and Bioanalytical Methodologies for Research and Discovery

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of purine-2,6-dione (B11924001) derivatives, enabling the separation of the target compound from complex matrices for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of xanthine (B1682287) derivatives like 3-Ethyl-1,7-dimethyl-purine-2,6-dione. Method development typically involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A common approach utilizes a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a modifier like formic acid) and an organic solvent, most commonly acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of the target analyte from other related purines and metabolites that might be present in research samples, such as biological fluids or reaction mixtures.

Detection is typically achieved using a UV detector, as the purine (B94841) ring system possesses a strong chromophore that absorbs light in the UV spectrum, usually around 270-280 nm. For quantitative analysis, method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). In research involving methylated purines, HPLC methods have been developed to separate a wide array of similar compounds in a single run, demonstrating the technique's utility in resolving complex mixtures. researchgate.net

Table 1: Representative HPLC Parameters for Purine-2,6-dione Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Applications in Purine-2,6-dione Research

Gas Chromatography (GC) is another powerful technique for the analysis of purine derivatives. However, due to the low volatility and polar nature of compounds like this compound, derivatization is often a necessary prerequisite to increase their thermal stability and volatility for GC analysis.

Reagents such as ethyl chloroformate have been successfully used to derivatize purines and pyrimidines, making them amenable to GC separation. semanticscholar.orgresearchgate.net This process converts the polar N-H groups into less polar, more volatile derivatives. The separation is typically performed on a capillary column, such as an HP-5 (a non-polar, 5% phenyl-methylpolysiloxane phase), which separates compounds based on their boiling points and interactions with the stationary phase. semanticscholar.orgresearchgate.net The PubChem database confirms the existence of GC-MS data for this compound, indicating the viability of this technique. nih.gov

GC is often coupled with a mass spectrometer (GC-MS) for detection, which provides both high sensitivity and definitive identification based on the mass spectrum of the eluted compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times.

For research on this compound, converting an HPLC method to a UPLC method would offer substantial benefits. The increased peak capacity allows for better separation from closely related impurities or metabolites, which is critical in purity assessments and metabolic studies. The principles of separation remain the same as in HPLC (typically reverse-phase), but the shorter run times increase sample throughput, a major advantage in large-scale research projects.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of newly synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the ethyl and methyl groups. The ethyl group at the N3 position would appear as a triplet for the terminal methyl protons and a quartet for the adjacent methylene (B1212753) protons. The two methyl groups at the N1 and N7 positions would each appear as a sharp singlet, likely with slightly different chemical shifts. A single proton attached to the purine ring (at C8) would also produce a singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov Signals for the two carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons of the ethyl and two methyl substituents would be observed at characteristic chemical shifts.

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | Singlet (~3.2-3.4) | ~28-30 |

| N7-CH₃ | Singlet (~3.8-4.0) | ~33-35 |

| N3-CH₂-CH₃ | Quartet (~4.0-4.2) | ~37-39 |

| N3-CH₂-CH₃ | Triplet (~1.2-1.4) | ~13-15 |

| C8-H | Singlet (~7.5-8.0) | ~140-142 |

| C2=O | - | ~151-153 |

| C6=O | - | ~155-157 |

| C4 | - | ~148-150 |

| C5 | - | ~106-108 |

Mass Spectrometry (MS) for Molecular Weight Determination and Metabolite Identification

Mass Spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₂N₄O₂. nih.gov The monoisotopic mass of this compound is calculated to be approximately 208.0960 Da. nih.gov

When coupled with a chromatographic inlet (GC-MS or LC-MS), MS becomes a powerful tool for identifying the compound in complex mixtures and for studying its metabolism. The fragmentation pattern observed in the mass spectrum provides structural information that can be used for identification. For xanthine derivatives, fragmentation often involves cleavage of the N-alkyl groups and characteristic ruptures of the purine ring system. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Nominal Mass) | Description |

|---|---|---|

| [M]⁺˙ | 208 | Molecular Ion |

| [M-CH₃]⁺ | 193 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | 179 | Loss of an ethyl radical |

| [M-C₂H₄]⁺˙ | 180 | Loss of ethylene (B1197577) via McLafferty rearrangement |

This fragmentation data, combined with the retention time from chromatography, provides a highly confident identification of this compound in research samples.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Spectroscopic techniques are fundamental tools for the elucidation of molecular structure and for the preliminary assessment of compound purity. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical data on its functional groups and electronic transitions.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies include C-H stretching from the ethyl and methyl groups, C=O stretching from the two carbonyl groups in the purine-2,6-dione ring, and C=N and C=C stretching vibrations within the heterocyclic ring structure. The presence and position of these bands confirm the integrity of the core structure and the presence of the specific alkyl substitutions. Purity can be inferred by the absence of unexpected peaks, such as those corresponding to O-H or N-H stretches (if the synthesis is designed to avoid them) or residual solvents.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like the purine ring. This compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region, likely between 200 and 400 nm, due to π → π* transitions within the purine-2,6-dione scaffold. The exact position and molar absorptivity (ε) of these peaks are sensitive to the solvent environment and can be used for quantitative analysis and to assess purity. The absence of extraneous absorption peaks can indicate a high degree of purity.

| Spectroscopic Technique | Expected Observations for this compound | Application |

| Infrared (IR) Spectroscopy | C-H stretching (ethyl, methyl), C=O stretching (carbonyls), C=N and C=C stretching (purine ring) | Functional group identification, structural confirmation, detection of impurities. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima (λmax) in the UV region (π → π* transitions) | Purity assessment, quantitative analysis, study of electronic structure. |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis of Complex Research Samples

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of this compound. A reversed-phase HPLC method, likely using a C18 column, could be developed to separate the compound from other components in a sample. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The separated analyte would then be introduced into a tandem mass spectrometer. In positive electrospray ionization (ESI) mode, the compound would be expected to form a protonated molecule [M+H]+. Subsequent fragmentation of this precursor ion in the collision cell would generate specific product ions. The selection of a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, given its likely volatility. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, electron ionization (EI) would lead to the formation of a molecular ion and a characteristic fragmentation pattern that can be used for structural confirmation and identification by comparing the obtained mass spectrum with a reference library. The PubChem database notes the existence of GC-MS data for this compound, indicating its suitability for this technique. nih.gov

| Hyphenated Technique | Typical Method Parameters | Application in Research |

| LC-MS/MS | Column: Reversed-phase C18Mobile Phase: Acetonitrile/water with formic acid (gradient elution)Ionization: Electrospray Ionization (ESI), positive modeDetection: Multiple Reaction Monitoring (MRM) | Quantitative analysis in complex matrices, metabolite identification, pharmacokinetic studies. |

| GC-MS | Column: Capillary column (e.g., DB-5ms)Ionization: Electron Ionization (EI)Detection: Mass spectrum acquisition (scan or SIM mode) | Identification and structural confirmation, purity analysis of volatile samples. |

Bioanalytical Method Development and Validation for Preclinical Research Samples (e.g., animal plasma, tissue homogenates, cell lysates)

To investigate the pharmacokinetic and metabolic profile of this compound in preclinical studies, a robust and validated bioanalytical method is essential. This typically involves the use of LC-MS/MS due to its high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in complex biological matrices.

The development of such a method would entail several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) is critical. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An optimized HPLC method is required to separate the analyte from endogenous matrix components that could cause ion suppression or interference.

Mass Spectrometric Detection: As described previously, ESI-MS/MS in MRM mode would be the detection method of choice. An appropriate internal standard (ideally a stable isotope-labeled version of the analyte) should be used to ensure accuracy and precision.

Method Validation would be performed according to established regulatory guidelines and would include the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

| Validation Parameter | Description | Importance in Preclinical Research |

| Selectivity/Specificity | Differentiates analyte from endogenous components. | Ensures that the measured signal is solely from the compound of interest. |

| Linearity | Defines the quantifiable range. | Allows for accurate measurement across a range of expected concentrations in vivo. |

| Accuracy & Precision | Ensures reliability and reproducibility of data. | Critical for making sound conclusions in pharmacokinetic and toxicokinetic studies. |

| Recovery | Measures extraction efficiency. | Consistent recovery is necessary for accurate quantification. |

| Matrix Effect | Assesses the impact of the biological matrix on the signal. | Important for ensuring that the matrix does not bias the results. |

| Stability | Evaluates analyte degradation under various conditions. | Guarantees the integrity of the samples from collection to analysis. |

Application of Thermoanalytical Methods in Research

Thermoanalytical methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability and decomposition profile. The resulting thermogram would show the temperature at which the compound begins to decompose and the number of decomposition steps. This information is crucial for understanding the compound's stability under thermal stress and for setting appropriate storage and handling conditions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point and enthalpy of fusion of this compound. The sharpness of the melting endotherm can also provide an indication of the compound's purity. Furthermore, DSC can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms, a critical consideration in pharmaceutical development.

| Thermoanalytical Method | Information Obtained | Relevance in Research and Development |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, and profile. | Assessment of thermal stability, guidance for storage conditions. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, detection of polymorphism. | Purity assessment, characterization of solid-state properties. |

Future Directions and Emerging Research Avenues for 3 Ethyl 1,7 Dimethyl Purine 2,6 Dione Chemistry

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the biological activities of many xanthine (B1682287) derivatives are well-documented, the specific targets and mechanisms of 3-Ethyl-1,7-dimethyl-purine-2,6-dione remain an area ripe for investigation. Future research will likely focus on identifying novel protein interactions and elucidating undiscovered mechanisms of action. The structural similarities to known bioactive molecules suggest a broad range of potential targets.

Key areas of exploration include:

Phosphodiesterases (PDEs): Xanthine derivatives are known inhibitors of PDEs. nih.gov Investigating the inhibitory profile of this compound against various PDE isoenzymes, such as PDE4, PDE7, and PDE9A, could reveal selective inhibitory activity with therapeutic implications for inflammatory or neurological disorders. nih.govnih.gov

Adenosine (B11128) Receptors: As analogs of endogenous purines, these compounds are prime candidates for modulating adenosine receptor activity. mdpi.com Determining the affinity and selectivity of this compound for the A1, A2A, A2B, and A3 adenosine receptor subtypes is a critical step.

Enzyme Inhibition: Beyond PDEs, the purine-2,6-dione (B11924001) scaffold has been shown to inhibit other enzymes, such as the human poly(A)-selective ribonuclease Caf1. nih.gov Screening this compound against a panel of enzymes could uncover unexpected inhibitory activities.

Signal Transduction Pathways: Research into related purine (B94841) derivatives has demonstrated their ability to inhibit key signaling molecules like the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Investigating the effect of this compound on cancer-related signaling pathways is a promising avenue.

A deeper understanding of its metabolic fate is also crucial. Studies on the biotransformation of related xanthines reveal complex metabolic pathways, and identifying the metabolites of this compound will be essential for a complete picture of its biological activity. researchgate.net

Development of Advanced Research Tools and Probes based on this compound

The unique chemical structure of this compound can be leveraged to create sophisticated research tools for studying biological systems. By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, this compound can be transformed into a molecular probe.

Potential applications include:

Fluorescent Probes: The development of fluorescently labeled this compound analogs could enable the visualization of its subcellular localization and interaction with target proteins in living cells. This approach has been successfully applied to other xanthine derivatives for in vivo imaging. researchgate.net